molecular formula C17H21ClN2O2 B6968820 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol

1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol

Cat. No.: B6968820
M. Wt: 320.8 g/mol
InChI Key: DXWXPUHVRRYXLF-UHFFFAOYSA-N
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Description

1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenyl group, a pyridinyl group, and a methoxypropanol moiety, making it a subject of interest in various chemical and biological studies.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-22-12-16(21)11-20-17(9-13-3-2-8-19-10-13)14-4-6-15(18)7-5-14/h2-8,10,16-17,20-21H,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWXPUHVRRYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(CC1=CN=CC=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 3-pyridylacetonitrile in the presence of a base such as sodium hydride to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.

    Amination: The alcohol is subsequently reacted with 3-methoxypropan-2-ol in the presence of a catalyst such as palladium on carbon to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-2-propanol
  • 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-ethoxypropan-2-ol

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and biological activity.
  • Unique Properties: 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

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